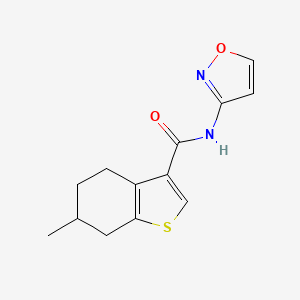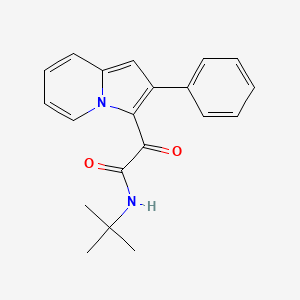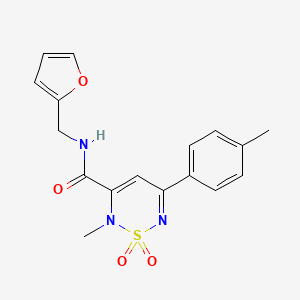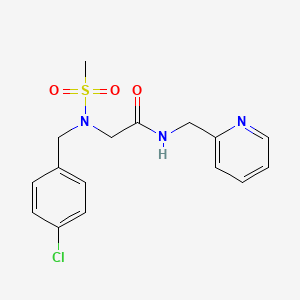
2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide
Vue d'ensemble
Description
2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family and has a molecular weight of 257.68 g/mol. It is commonly referred to as CPDF and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of CPDF is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and division. CPDF has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that is involved in the regulation of the cell cycle.
Biochemical and Physiological Effects
CPDF has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be a key mechanism by which it inhibits tumor growth. CPDF has also been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. In addition, CPDF has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
CPDF has a number of advantages and limitations for laboratory experiments. One advantage is its potent inhibitory effects on cancer cell growth, which make it a promising candidate for the development of anticancer drugs. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in laboratory settings. Another limitation is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are a number of future directions for research on CPDF. One area of interest is the development of new anticancer drugs based on CPDF and its derivatives. Another area of interest is the development of new antibiotics based on CPDF and its antimicrobial activity. In addition, further research is needed to fully understand the mechanism of action of CPDF and its potential applications in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
CPDF has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory effects on the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. CPDF has also been shown to have antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-5,6-difluoro-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c1-5-4-7(13)10(14)8(9(5)12)11(16)15-6-2-3-6/h4,6H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASRHFROZNPEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)NC2CC2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4719809.png)
![8-(4-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4719810.png)

![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719829.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide](/img/structure/B4719835.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B4719847.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4719848.png)
![cyclohexanone O-{[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}oxime](/img/structure/B4719857.png)
![{4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}methanol](/img/structure/B4719859.png)
![6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4719864.png)



![5-[(2-chlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B4719894.png)